molecular formula C13H21N3O3S B6752724 N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide

N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide

Cat. No.: B6752724
M. Wt: 299.39 g/mol
InChI Key: FTNPUAQCJMNHPS-UHFFFAOYSA-N
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Description

N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide is an organic compound that features a sulfonamide group attached to an azepane ring, which is further connected to a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide typically involves the reaction of azepane with a sulfonyl chloride derivative in the presence of a base. The pyridinone moiety is introduced through a nucleophilic substitution reaction. The reaction conditions often require an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridinone moiety can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-oxopyrrolidin-1-yl)ethyl]azepane-1-sulfonamide
  • N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-sulfonamide
  • N-[2-(2-oxopyridin-1-yl)ethyl]morpholine-1-sulfonamide

Uniqueness

N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide is unique due to its combination of the azepane ring and the pyridinone moiety, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c17-13-7-3-6-9-15(13)12-8-14-20(18,19)16-10-4-1-2-5-11-16/h3,6-7,9,14H,1-2,4-5,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNPUAQCJMNHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NCCN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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